alpha-Amyrenone
Description
Contextualization within Triterpenoid (B12794562) Chemistry and Natural Products Research
Alpha-amyrenone is a naturally occurring pentacyclic triterpenoid, a class of organic compounds composed of six isoprene (B109036) units. hmdb.ca Triterpenoids are widely distributed in the plant kingdom and are known for their diverse and significant biological activities. mdpi.com Structurally, this compound is classified as having an ursane (B1242777) skeleton, a defining feature that places it within a specific subgroup of triterpenes. wikipedia.org It is the oxidized derivative of its more widely known precursor, α-amyrin, differing by the presence of a ketone group at the C-3 position instead of a hydroxyl group. wikipedia.orgmdpi.com
The study of this compound is intrinsically linked to natural products research, a field dedicated to isolating and characterizing chemical substances from natural sources. It is often found alongside its isomer, β-amyrenone, which possesses an oleanane (B1240867) skeleton. researchgate.net Due to their structural similarities and co-occurrence, much of the scientific literature reports on the activities of a combined α,β-amyrenone mixture. mdpi.comnih.gov this compound's significance lies in its potential pharmacological properties, which are an active area of investigation, and as a representative of the ursane-type triterpenoids. hmdb.camdpi.com
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₄₈O nih.gov |
| Molecular Weight | 424.7 g/mol nih.gov |
| IUPAC Name | (4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one nih.gov |
| Skeleton Type | Ursane wikipedia.org |
Historical Perspectives on this compound Discovery and Preliminary Investigations
Historically, the investigation of this compound has followed the path of its precursor, α-amyrin. The amyrins were identified as widespread components of plant epicuticular waxes. wikipedia.org this compound itself was subsequently identified as a naturally occurring, albeit minor, constituent in various plant species. Research indicates its presence in oleoresins from species of the Protium genus (Burseraceae family) found in the Brazilian Amazon. mdpi.comresearchgate.netnih.gov
Due to its very low concentrations in natural sources, obtaining substantial quantities of pure this compound for research has been a challenge. researchgate.net This led to the development of synthetic methods to produce it. A common and efficient laboratory approach involves the chemical oxidation of α-amyrin, which is typically more abundant and readily isolated from natural sources. mdpi.comresearchgate.net This semi-synthetic route, often utilizing reagents like pyridinium (B92312) chlorochromate (PCC), has been crucial for enabling more extensive physicochemical characterization and biological evaluation of the compound. mdpi.comresearchgate.net
Preliminary investigations into the bioactivity of this compound have often been conducted using the synthesized mixture of α,β-amyrenone. Early studies demonstrated its potential pharmacological utility. For instance, research has shown that the α,β-amyrenone mixture can reduce mechanical hypersensitivity and paw edema in animal models, suggesting anti-inflammatory and antinociceptive properties. mdpi.comnih.gov Further preliminary studies have reported that the mixture can modulate inflammatory pathways, including inhibiting the production of nitric oxide and certain interleukins while promoting others. mdpi.com
Table 2: Selected Natural Sources of this compound
| Plant Species | Family | Reference |
|---|---|---|
| Protium species | Burseraceae | mdpi.comresearchgate.netnih.gov |
| Artemisia annua | Asteraceae | nih.gov |
| Ficus microcarpa | Moraceae | mdpi.com |
| Ficus pandurata | Moraceae | mdpi.com |
| Pistacia lentiscus | Anacardiaceae | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,27-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFWJJFSELKWGA-IPQOMUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-96-0 | |
| Record name | α-Amyrenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Amyrenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-AMYRENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLL7MH4OJO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Ecological Distribution
Plant Sources and Taxonomic Profiling
Alpha-amyrenone is predominantly found in plants belonging to the Burseraceae family researchgate.netmdpi.comresearchgate.netnih.govphcogrev.comusda.govscirp.orgusda.gov. This family, commonly known as the frankincense and myrrh family, is characterized by its production of aromatic resins and oleoresins. Within the Burseraceae, the genus Protium is a significant source of this compound, with numerous species documented to contain this compound researchgate.netmdpi.comresearchgate.netnih.govphcogrev.comscirp.orgmdpi.comcabidigitallibrary.orgscielo.brscielo.br. For example, Protium heptaphyllum, Protium apiculatum, Protium grandifolium, Protium paniculatum, Protium strumosum, and Protium tenuifolium are among the species where this compound has been identified phcogrev.comcabidigitallibrary.orgscielo.brscielo.br.
Beyond the Burseraceae family, this compound has also been reported in other plant genera. These include Aleurites moluccana researchgate.netnih.govresearchgate.net, Artemisia annua nih.govtandfonline.com, Cnidoscolus aconitifolius redalyc.org, Cochlospermum religiosum researchgate.net, Ficus benghalensis nih.govturkjps.org, Ficus exasperata researchgate.net, Ficus microcarpa researchgate.net, Ficus pandurata researchgate.net, Holoptelea integrifolia iomcworld.com, Solidago canadensis ues.rs.ba, and Sambucus nigra imsc.res.in. Additionally, it has been found in Festuca hieronymi and Boswellia sacra chemicalbook.in. The presence of this compound in these diverse species contributes to understanding the chemotaxonomic profiles of various plant groups.
Occurrence in Specific Plant Tissues and Exudates
This compound is frequently found in the oleoresins and exudates of plants, particularly those from the Burseraceae family researchgate.netmdpi.comresearchgate.netnih.govphcogrev.comscirp.orgusda.govcabidigitallibrary.orgscielo.br. These resinous materials are often collected from the bark of trees. Studies have indicated that this compound is a constituent of plant bark nih.govresearchgate.netiomcworld.comimsc.res.intandfonline.com, as well as epicuticular waxes found on plant surfaces redalyc.orgtandfonline.com.
Specific plant tissues where this compound has been detected include:
The composition of these plant exudates often includes a mixture of this compound and its isomer, beta-amyrenone, along with other triterpenoids like alpha-amyrin (B196046) and beta-amyrin (B1666858) researchgate.netmdpi.comresearchgate.netnih.govscirp.orgcabidigitallibrary.orgscielo.brscielo.br.
Research on this compound Presence in Broader Biological Systems
While this compound is primarily documented in plants, research has also explored its presence or potential role in other biological systems. Some databases list this compound as being reported in "other organisms" nih.govchemicalbook.in, although specific non-plant biological sources are not extensively detailed in the provided search results.
One area of investigation involves the potential for this compound to be produced by or interact with microorganisms. For instance, studies have shown that triterpenoids, including compounds related to this compound, can exhibit inhibitory effects on certain bacteria, such as inhibiting enzymes like lipase (B570770), alpha-glucosidase, and alpha-amylase researchgate.net. However, this research primarily focuses on the biological activity of this compound rather than its natural occurrence within these microbial systems.
The available literature predominantly links this compound to plant sources, particularly the oleoresins of the Burseraceae family. Further research may be needed to comprehensively identify and characterize its presence in other biological domains.
Biosynthetic Pathways and Enzymatic Synthesis
Elucidation of Alpha-Amyrenone Biosynthetic Routes
The journey from simple carbon sources to the complex structure of this compound involves the coordinated action of multiple enzymes, originating from two primary isoprenoid precursor pathways.
Role of Isopentenyl Diphosphate (B83284) (IPP) and its Precursors
Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are the fundamental five-carbon (C5) building blocks for all isoprenoids, including triterpenoids scitechnol.comnih.govnih.govfrontiersin.orgnih.govacs.orgmdpi.complos.orgresearchgate.netpnas.orgfrontiersin.orgscielo.br. These C5 units are sequentially condensed by prenyltransferases to form longer-chain isoprenoids. Specifically, the condensation of IPP and DMAPP yields geranyl diphosphate (GPP, C10), which is further extended by another IPP unit to form farnesyl diphosphate (FPP, C15) scitechnol.comnih.govmdpi.comfrontiersin.org. FPP serves as the direct precursor for the C30 triterpenoid (B12794562) skeleton.
Mevalonic Acid (MVA) Pathway Contributions
In plants, the Mevalonic Acid (MVA) pathway is a major route for the synthesis of IPP and DMAPP nih.govnih.govfrontiersin.orgacs.orgplos.orgpnas.orgfrontiersin.orgscielo.brrsc.orgresearchgate.netnih.govresearchgate.net. This pathway primarily occurs in the cytosol, endoplasmic reticulum, and peroxisomes scielo.br. It begins with the condensation of three molecules of acetyl-CoA, catalyzed by enzymes such as acetoacetyl-CoA thiolase (AACT) and 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The rate-limiting step is typically catalyzed by HMG-CoA reductase (HMGR), which converts HMG-CoA to mevalonic acid (MVA). Subsequent enzymatic steps, including mevalonate (B85504) kinase (MVK), 5-phosphomevalonate kinase (PMK), and mevalonate-5-diphosphate decarboxylase (MVD), ultimately yield IPP scielo.br. The MVA pathway is predominantly responsible for producing the precursors for sesquiterpenoids, triterpenoids, and sterols in plants nih.govfrontiersin.orgplos.orgrsc.org.
Methylerythritol Phosphate (B84403) (MEP) Pathway Contributions
The Methylerythritol Phosphate (MEP) pathway, also known as the deoxyxylulose phosphate (DOXP) pathway, is another crucial route for IPP and DMAPP synthesis, localized predominantly in the plastids nih.govnih.govfrontiersin.orgnih.govacs.orgmdpi.complos.orgpnas.orgfrontiersin.orgrsc.org. This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. While the MEP pathway is essential for the biosynthesis of monoterpenes, diterpenes, and tetraterpenes (carotenoids), plants utilize both the MVA and MEP pathways for the synthesis of various isoprenoids, with the MVA pathway showing a stronger association with triterpenoid production nih.govfrontiersin.orgplos.orgrsc.org.
Enzymatic Transformations of Triterpenoid Precursors (e.g., Oxidation of α,β-Amyrins)
Following the synthesis of the C30 backbone, the linear squalene (B77637) molecule undergoes epoxidation to 2,3-oxidosqualene. This intermediate is then cyclized by oxidosqualene cyclases (OSCs) into various triterpene skeletons, including the ursane (B1242777) and oleanane (B1240867) skeletons scitechnol.comnih.govnih.govfrontiersin.orgmdpi.comresearchgate.netfrontiersin.orgnih.govannualreviews.orgfrontiersin.orgbiorxiv.orgfrontiersin.org. This compound is derived from the ursane skeleton, with α-amyrin serving as a direct precursor. Similarly, β-amyrin is derived from the oleanane skeleton mdpi.comresearchgate.net.
The conversion of α-amyrin and β-amyrin to α-amyrenone and β-amyrenone, respectively, involves the oxidation of the hydroxyl group at the C-3 position to a ketone mdpi.comresearchgate.net. This oxidative modification is catalyzed by a family of enzymes known as Cytochrome P450 monooxygenases (CYPs) scitechnol.comnih.govnih.govfrontiersin.orgbiorxiv.orgfrontiersin.orgfrontiersin.org. While specific CYPs responsible for the direct C-3 oxidation of amyrins to amyrenones in all plant species are still being elucidated, research has identified various CYPs involved in the oxidative tailoring of triterpene skeletons. For instance, in Ilex asprella, genes like IaAO2 have been implicated in the oxidation of amyrins, although primarily noted for C-28 oxidation frontiersin.org. The CYP716 family, in general, is known to play a significant role in the oxidation of triterpene skeletons in plants biorxiv.orgfrontiersin.org.
Genetic and Transcriptomic Analysis of Biosynthetic Genes
Understanding the genetic basis of this compound biosynthesis relies on identifying and characterizing the genes encoding the enzymes involved in the pathway. Transcriptomic analyses, which measure gene expression levels, are crucial tools for this endeavor frontiersin.orgnih.govmdpi.commdpi.comnih.gov. These studies have helped identify genes encoding key enzymes such as OSCs, CYPs, and UDP-dependent glycosyltransferases (UGTs) that are involved in the broader triterpenoid saponin (B1150181) biosynthesis pathways frontiersin.orgfrontiersin.orgnih.govmdpi.com.
For example, transcriptomic studies in various plant species have revealed numerous differentially expressed genes (DEGs) associated with triterpenoid metabolism, including those encoding OSCs and CYPs frontiersin.orgnih.govmdpi.comnih.gov. The identification of specific CYP genes, such as those in the CYP716 family, has provided insights into the oxidative modifications that triterpenes undergo researchgate.netbiorxiv.orgfrontiersin.org. These genetic and transcriptomic data are vital for elucidating the regulatory networks controlling this compound production and for potential metabolic engineering efforts.
Compound Names Table
| Compound Name | Synonyms / Abbreviations |
| This compound | α-Amyrenone, Urs-12-en-3-one |
| Isopentenyl Diphosphate | IPP |
| Dimethylallyl Diphosphate | DMAPP |
| Farnesyl Diphosphate | FPP |
| Squalene | SQ |
| 2,3-Oxidosqualene | 2,3-OSQ |
| Alpha-amyrin (B196046) | α-amyrin |
| Beta-amyrin (B1666858) | β-amyrin |
| Acetyl-CoA | |
| Mevalonic Acid | MVA |
| 1-deoxy-D-xylulose 5-phosphate | DXP / MEP |
| Farnesyl Diphosphate Synthase | FPS / FPPS |
| Squalene Synthase | SQS |
| Squalene Epoxidase | SQE |
| Oxidosqualene Cyclase | OSC |
| Cytochrome P450 Monooxygenase | CYP |
| UDP-dependent Glycosyltransferase | UGT |
Data Table: Key Enzymes in this compound Biosynthetic Pathway
| Enzyme Class/Name | Key Function in Triterpenoid Biosynthesis | Primary Pathway Association |
| Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) Synthesis | C5 precursors for all isoprenoids. | MVA & MEP Pathways |
| Farnesyl Diphosphate Synthase (FPS/FPPS) | Condenses IPP and DMAPP to form Farnesyl Diphosphate (FPP, C15). | MVA/MEP downstream |
| Squalene Synthase (SQS) | Condenses two FPP molecules to form Squalene (C30), the linear precursor for triterpenoids. | Triterpenoid Backbone |
| Squalene Epoxidase (SQE) | Oxidizes Squalene to 2,3-Oxidosqualene, a key intermediate for cyclization. | Triterpenoid Backbone |
| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-Oxidosqualene into various pentacyclic triterpene skeletons, such as the ursane and oleanane skeletons which are precursors to α- and β-amyrin, respectively. | Triterpenoid Backbone |
| Oxidation of Triterpenoid Precursors | ||
| Cytochrome P450 Monooxygenases (CYPs) | Catalyze oxidative modifications of triterpene skeletons. Specifically, the conversion of the C-3 hydroxyl group in α-amyrin and β-amyrin to a ketone yields α-amyrenone and β-amyrenone. | Post-Cyclization Modification |
Chemical Synthesis and Structural Modification Strategies
Total Synthesis Approaches and Methodological Developments
Published literature focusing on the total synthesis of alpha-Amyrenone is not prominently featured in the reviewed scientific findings. The primary synthetic efforts described in the literature are directed towards the semi-synthesis of this compound from readily available natural triterpenes, specifically α- and β-amyrins nih.gov. While total synthesis of related complex triterpenoids has been achieved, the direct total synthesis of this compound is not a widely documented approach in the available research.
Semi-Synthetic Derivatization from Naturally Occurring Precursors (e.g., α,β-Amyrins)
The most common and efficient route to this compound involves the semi-synthesis from α- and β-amyrins, which are abundant in various plant oleoresins mdpi.comnih.govnih.gov. This process typically involves the oxidation of the hydroxyl group at the C-3 position of amyrins to a ketone, yielding the corresponding amyrinones.
Oxidation Reactions and Yield Optimization
The conversion of α,β-amyrins to α,β-amyrenones is predominantly achieved through oxidation reactions. Pyridinium (B92312) Chlorochromate (PCC) in dichloromethane (B109758) (DCM) is a frequently employed reagent for this transformation mdpi.comnih.gov. This method is described as simple and high-yielding, with reported yields around 70% mdpi.comnih.govresearchgate.net. The reaction progress is typically monitored using Thin-Layer Chromatography (TLC) mdpi.comnih.gov.
Table 1: Oxidation of α,β-Amyrins to α,β-Amyrenones
| Precursor | Oxidizing Agent | Solvent | Reported Yield | Citation |
| α,β-Amyrins | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | ~70% | mdpi.comnih.govnih.govresearchgate.net |
Functional Group Interconversions
Beyond the direct oxidation to form this compound, various functional group interconversions on the amyrin scaffold are explored to create diverse derivatives. These modifications often aim to alter physicochemical properties or enhance biological activities. Esterification at the C-3 hydroxyl group is a common strategy, employing reagents like acetic anhydride (B1165640), succinic anhydride, or phthalic anhydride in the presence of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) researchgate.netscielo.br. Furthermore, combinations of oxidation at the C-11 position and esterification at C-3 have been reported to yield derivatives like 3-O-acetyl-11-oxo-α/β-amyrin (3-O-acetyl-α/β-amyrenone) scielo.br. These transformations are integral to exploring structure-activity relationships within the amyrin and amyrinone classes.
Table 2: Examples of Semi-Synthetic Derivatization of α,β-Amyrins
| Precursor | Modification Type | Reagent(s) | Product Type/Example | Purpose/Note | Citation |
| α,β-Amyrins | Esterification (C3-OH) | Acetic anhydride, DMAP | 3-O-acetyl-α/β-amyrin | Explore SAR, potential for improved activity | researchgate.netscielo.br |
| α,β-Amyrins | Esterification (C3-OH) | Succinic anhydride, DMAP | 3-O-succinyl-α/β-amyrin | Explore SAR, potential for improved activity | scielo.br |
| α,β-Amyrins | Esterification (C3-OH) | Phthalic anhydride, DMAP | 3-O-phthaloyl-α/β-amyrin | Explore SAR, potential for improved activity | scielo.br |
| α,β-Amyrins | Oxidation (C11) + Esterification (C3-OH) | Acetic anhydride, PCC (sequential or other methods) | 3-O-acetyl-11-oxo-α/β-amyrin (3-O-acetyl-α/β-amyrenone) | Explore SAR, potential for improved activity | scielo.br |
| α,β-Amyrins | Oxidation (C11) + Esterification (C3-OH) | Phthalic anhydride, PCC (sequential or other methods) | 3-O-phthaloyl-11-oxo-α/β-amyrin (3-O-phthaloyl-α/β-amyrenone) | Explore SAR, potential for improved activity | scielo.br |
Rational Design and Synthesis of this compound Analogs for Research Purposes
The synthesis of this compound analogs is primarily driven by the desire to investigate structure-activity relationships (SAR) and to develop compounds with potentially enhanced or novel biological activities. While direct analogs of this compound itself are less frequently detailed than amyrin derivatives, the strategies employed often involve modifying the core amyrin structure, which can include the introduction of the 11-oxo group characteristic of amyrenones.
Research has focused on creating derivatives of the amyrin scaffold to improve properties such as solubility or to target specific biological pathways nih.govscielo.br. For instance, the synthesis of nitrogenous derivatives, including those incorporating an 11-oxo functionality, has been reported with the aim of exploring their anti-Trypanosoma cruzi activity scielo.br. Similarly, ester derivatives of amyrins, such as octanoates, have been synthesized and evaluated for analgesic properties researchgate.net. These synthetic endeavors highlight a rational design approach where modifications to the natural triterpene skeleton are systematically performed to probe the impact of structural changes on biological outcomes. The goal is to identify lead compounds for therapeutic development by understanding how specific functional groups and their positions influence activity.
Advanced Analytical Methodologies for Characterization and Quantification
Computational Chemistry and In Silico Approaches in Analytical Research
Molecular Modeling and Simulation in the Context of Compound Analysis
Molecular modeling and simulation techniques represent advanced computational methodologies that significantly contribute to the comprehensive characterization and analysis of chemical compounds, including complex natural products like alpha-Amyrenone. These in silico approaches complement experimental techniques by providing predictive insights into molecular structure, spectral properties, interactions, and behavior, thereby enhancing the understanding and analytical process of the compound.
Predictive Spectral Analysis using Computational Chemistry
Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, widely employed to predict various spectroscopic properties that can be directly correlated with experimental data. For complex organic molecules, DFT can accurately compute vibrational frequencies, enabling the prediction of Infrared (IR) and Raman spectra. By comparing these theoretically derived spectra with experimentally obtained ones, researchers can assign specific normal modes of vibration and confirm the presence of characteristic functional groups, aiding significantly in structural elucidation and verification researchgate.net. While specific DFT spectral predictions for this compound are not extensively detailed in the reviewed literature, the methodology is a well-established tool for analyzing similar triterpenoids and complex organic structures, providing a robust basis for analytical interpretation researchgate.netarxiv.orgchemrxiv.orgnih.gov.
Molecular Dynamics and Docking for Interaction Studies
Molecular dynamics (MD) simulations offer a dynamic perspective, allowing researchers to investigate the conformational flexibility, stability, and time-dependent interactions of molecules. These simulations are crucial for understanding how molecules behave in different environments or when interacting with other species mdpi.combiorxiv.orgresearchgate.net. While direct applications of MD for this compound's routine analytical characterization are less prominent in the available data, MD simulations are extensively used to study the behavior of triterpenes in biological contexts, such as their binding to protein targets or their conformational dynamics mdpi.comnih.gov.
Molecular docking, a related computational technique, is employed to predict the preferred binding orientation and affinity of a molecule to a specific target, such as a protein receptor or a host molecule like cyclodextrin (B1172386). This method has been applied to this compound to assess its potential interactions with cyclodextrins, aiming to understand complex formation and predict stability for improved solubility mdpi.comnih.govresearchgate.net. Furthermore, molecular docking has been utilized to investigate the inhibitory potential of this compound against enzymes, offering insights into its mechanism of action and potential applications nih.gov.
Characterization of Inclusion Complexes
A notable application of molecular modeling in the analytical context of this compound involves its complexation with cyclodextrins (CDs). Due to this compound's inherent low water solubility, forming inclusion complexes with CDs is a strategy to enhance its bioavailability and pharmaceutical utility. Molecular modeling studies, including docking and energy simulations, have been performed to characterize these complexes. These simulations evaluate the intermolecular interactions between this compound (ABAME) and cyclodextrins (such as βCD and γCD) at various molar ratios (e.g., 1:1 and 2:1). Such analyses help predict the most stable complexation ratios and provide quantitative data on interaction energies, thereby aiding in the characterization of the complex's structure and stability mdpi.comnih.govresearchgate.net. For instance, simulations involving this compound and γ-cyclodextrin have provided insights into the specific faces involved in complexation and quantified the interaction energies, contributing to the analytical understanding of this supramolecular assembly.
In Silico Property Prediction
Computational tools also facilitate the prediction of fundamental physicochemical and pharmacokinetic properties of compounds. For this compound, in silico methods, such as those provided by the SwissADME web tool, can predict parameters like solubility, lipophilicity (log P), and other drug-likeness descriptors nih.gov. These predicted properties offer a preliminary analytical profile, guiding further experimental investigations and providing a baseline for understanding the compound's behavior in various analytical and biological contexts.
Data Table: Computed Intermolecular Interaction Energies (kcal/mol) with γ-Cyclodextrin
The following table presents computed average values of intermolecular interaction energy for this compound and beta-Amyrenone with γ-cyclodextrin at a 1:1 molar ratio, as determined through molecular modeling simulations. These values offer quantitative insights into the strength of their complexation.
| Compound | Molar Ratio (γCD:ABAME) | Minimum Interaction Energy (kcal/mol) | Reference |
| α-Amyrenone | 1:1 | -23.38 | mdpi.com |
| β-Amyrenone | 1:1 | -18.76 | mdpi.com |
Note: The provided literature snippets primarily detail interaction energies with γ-cyclodextrin. Data for β-cyclodextrin complexes were not explicitly quantified in the same manner within the reviewed sources.
Investigation of Biological Activities and Underlying Molecular Mechanisms
Enzyme Inhibition Studies and Metabolic Modulation
α-Amyrenone exhibits significant inhibitory effects on enzymes involved in carbohydrate and lipid metabolism, suggesting its potential in managing metabolic disorders.
Inhibition of Carbohydrate Metabolism Enzymes (e.g., α-Amylase, α-Glucosidase)
Studies have demonstrated that α-amyrenone possesses potent inhibitory activity against α-glucosidase. When tested against Saccharomyces cerevisiae α-glucosidase, α-amyrenone achieved a high percentage of inhibition, reaching 96.5% ± 0.52% at a concentration of 1.6 µg/mL, with an IC50 value of 0.392 µg/mL mdpi.comresearchgate.netnih.govresearchgate.net. This indicates a strong capacity to interfere with the breakdown of complex carbohydrates into glucose.
In contrast, its inhibitory effect on α-amylase appears to be less pronounced. Against human saliva or mammalian rat α-amylase, α-amyrenone showed approximately 25% inhibition at a concentration of 100 µg/mL, with some studies reporting 35.6% ± 0.46% inhibition at the same concentration. These levels were below the 50% threshold required for IC50 curve generation in some assays mdpi.com.
Table 1: In Vitro Enzyme Inhibition Activity of α-Amyrenone
| Enzyme Tested | Source / Model | Inhibition (%) / IC50 Value | Concentration Used (µg/mL) | Notes |
| α-Glucosidase | S. cerevisiae | 96.5% ± 0.52% / 0.392 µg/mL | 1.6 µg/mL | Significant inhibition mdpi.comresearchgate.netnih.govresearchgate.net |
| α-Amylase | Human Saliva / Rat | ~25% | 100 | Inhibition below 50%, IC50 not determined mdpi.com |
| α-Amylase | Mammalian Rat | 35.6% ± 0.46% | 100 | Inhibition below 50%, IC50 not determined mdpi.com |
| Lipase (B570770) | Porcine Pancreatic | 82.99% ± 1.51% | 100 | IC50 value reported researchgate.netnih.gov |
| Lipase | Porcine Pancreatic | IC50: 1.193 ± 0.41 µg/mL | N/A | Potent inhibition mdpi.com |
Inhibition of Lipid Metabolism Enzymes (e.g., Lipase)
α-Amyrenone also demonstrates inhibitory activity against lipase. One study reported an IC50 value of 1.193 ± 0.41 µg/mL for lipase inhibition mdpi.com. Another investigation indicated an inhibition rate of 82.99% ± 1.51% at a concentration of 100 µg/mL researchgate.netnih.gov. While effective, its potency against lipase was noted to be less than the standard drug orlistat (B1677487) in comparative assessments mdpi.com.
Immunomodulatory and Anti-Inflammatory Mechanisms
α-Amyrenone plays a role in modulating inflammatory responses by influencing cytokine production, signaling pathways, and cellular migration.
Modulation of Pro-Inflammatory and Anti-Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10)
Research indicates that α-amyrenone can suppress the production of key pro-inflammatory mediators. It has been shown to inhibit the production of nitric oxide (NO) and Interleukin-6 (IL-6) in activated macrophages mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netscispace.commdpi.com. Concurrently, α-amyrenone has been observed to induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated murine macrophages mdpi.comnih.govresearchgate.netresearchgate.net. Furthermore, studies suggest that α-amyrenone can reduce elevated serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-challenged models researchgate.net.
Table 2: Modulation of Cytokine Production and Inflammatory Mediators by α-Amyrenone
| Mediator | Effect | Cell Type / Model | Notes |
| IL-6 | Inhibition | Murine macrophages (LPS-stimulated) | Inhibits production mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netscispace.commdpi.com |
| IL-10 | Induction | Murine macrophages (LPS-stimulated) | Induces production mdpi.comnih.govresearchgate.netresearchgate.net |
| TNF-α | Inhibition | LPS-challenged mice | Reduces elevated serum levels researchgate.net |
| IL-1β | Inhibition | LPS-challenged mice | Reduces elevated serum levels researchgate.net |
| Nitric Oxide (NO) | Inhibition | Murine macrophages (LPS-stimulated) | Inhibits production mdpi.comresearchgate.netresearchgate.netscispace.com |
Interference with Key Signaling Pathways (e.g., NF-κB, COX-2)
α-Amyrenone has been implicated in modulating critical inflammatory signaling pathways. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are key mediators of inflammation mdpi.comresearchgate.netresearchgate.netresearchgate.netmedchemexpress.comgoogle.com. Additionally, evidence suggests that α-amyrenone can suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression researchgate.netresearchgate.netnih.gov.
Regulation of Cellular Migration and Inflammatory Processes (e.g., Neutrophil Migration)
The anti-inflammatory effects of α-amyrenone appear to be partly mediated by its influence on cellular migration. Studies have indicated that α-amyrenone can reduce mechanical hypersensitivity and edema formation, processes often associated with inflammatory cell infiltration, particularly neutrophils mdpi.comresearchgate.netnih.govresearchgate.net. Research suggests that the compound's ability to inhibit neutrophil migration contributes to its anti-inflammatory and antihypersensitivity effects nih.govresearchgate.net. This is further supported by findings showing a reduction in myeloperoxidase (MPO) activity, a marker for neutrophil infiltration, indirectly confirming the compound's role in modulating inflammatory cell recruitment nih.gov.
Research on Selective Cytotoxicity in Specific Cancer Cell Lines
Research has indicated that alpha-Amyrenone exhibits cytotoxic effects against certain cancer cell lines. Studies have reported its cytotoxicity against human cancer cell lines such as KB, Hep-G2, and LU. scite.ai While specific details regarding the selectivity of this cytotoxicity in these models are still under investigation, these findings suggest a potential role for this compound in cancer therapy.
| Cancer Cell Line | Cytotoxic Effect Observed | Reference |
| KB | Cytotoxic | scite.ai |
| Hep-G2 | Cytotoxic | scite.ai |
| LU | Cytotoxic | scite.ai |
It is important to note that while α-amyrin, a related triterpenoid (B12794562), has shown selective cytotoxic effects on human leukemia lineage Kasumi-1 and induces cell death by apoptosis, direct studies on this compound's specific cytotoxicity in leukemic cell lines or the BEL-7404 cell line were not found in the reviewed literature. nih.govresearchgate.netcellosaurus.org
Induction of Cell Death Pathways (e.g., Apoptosis, Autophagy)
The precise molecular mechanisms by which this compound induces cell death are an area of ongoing research. While studies on related compounds like α-amyrin suggest the induction of apoptosis in leukemic cells nih.govresearchgate.net, and triterpenoids in general have been implicated in autophagy pathways in parasitic models researchgate.netcosmobio.co.jp, direct evidence detailing this compound's specific role in inducing apoptosis or autophagy in human cancer cell models is limited. General research into apoptosis mechanisms highlights pathways involving caspases, mitochondria, and death receptors, cellosaurus.orgnih.govresearchgate.netmedchemexpress.com but specific molecular targets or pathways activated by this compound remain to be fully elucidated.
Other Identified Biological Activities
Antimicrobial Properties
This compound has been identified as possessing antimicrobial properties. nih.gov Furthermore, plant extracts containing this compound have demonstrated antibacterial activity, suggesting its potential as an agent against microbial infections. nih.gov
Antioxidant Properties
The compound this compound is recognized for its antioxidant effects. nih.gov Related amyrins (α and β) have also shown antioxidant capabilities in various assays, with the presence of a hydroxyl group at the C-3 position of their A ring potentially contributing to these properties.
Antiviral Activities (e.g., HIV-1 Reverse Transcriptase Inhibition)
This compound has demonstrated significant antiviral activity, particularly its strong virucidal effect against HIV-1 reverse transcriptase. Studies have reported an IC50 value of 3.3 µM for this inhibition. researchgate.netnih.gov HIV-1 reverse transcriptase is a critical enzyme in the replication cycle of the Human Immunodeficiency Virus, making inhibitors of this enzyme a key focus in antiviral drug development.
Structure Activity Relationship Sar Investigations of Alpha Amyrenone and Its Derivatives
Correlating Specific Structural Features with Observed Biological Efficacy
Research into the biological activities of alpha-amyrenone and its related compounds has revealed that specific structural features play a critical role in determining their efficacy. The core structure of this compound, characterized by its triterpenoid (B12794562) skeleton with a ketone group at the C3 position and a double bond at C12, is foundational to its observed bioactivities.
Studies on derivatives synthesized from alpha-amyrin (B196046), a precursor to this compound, have provided insights into key structural determinants. For instance, acylation of the hydroxyl group at the C3 position of alpha- and beta-amyrin (B1666858) with fatty acids like propionic, hexanoic, and octanoic acids resulted in derivatives that exhibited potent antinociceptive activity researchgate.net. This suggests that esterification at C3 can significantly enhance analgesic properties, likely by influencing lipophilicity and interaction with pain pathways.
Furthermore, the introduction of specific polar substituents has been explored for its impact on biological activity. Derivatives of alpha-amyrin featuring p-chlorobenzoic acid or nicotinic acid moieties demonstrated potent antihyperglycemic activity nih.gov. This highlights the importance of specific functional groups and their electronic properties at certain positions for modulating metabolic pathways. In the context of antiparasitic activity, studies on alpha/beta-amyrin derivatives indicated that increased polarity might improve selectivity towards protozoa scielo.br.
| Derivative/Modification | Primary Biological Activity Studied | Observed Efficacy/Activity Type | Key Structural Feature Implicated | Reference |
| This compound | α-Glucosidase Inhibition | 96.5% ± 0.52% inhibition at 1.6 µg/mL | Ketone at C3, triterpenoid skeleton | mdpi.comresearchgate.net |
| This compound | Lipase (B570770) Inhibition | 82.99% ± 1.51% inhibition (IC50) at 100 µg/mL | Ketone at C3, triterpenoid skeleton | mdpi.comresearchgate.net |
| 3-O-acyl derivatives (propionate, hexanoate, octanoate) of α/β-amyrin | Antinociceptive | Most active compounds in the series | Esterification at C3 hydroxyl group | researchgate.net |
| p-chlorobenzoic acid derivative of alpha-amyrin | Antihyperglycemic | Potent activity at 100 mg/kg body weight | Aromatic acid substitution at C3 position | nih.gov |
| Nicotinic acid derivative of alpha-amyrin | Antihyperglycemic | Potent activity at 100 mg/kg body weight | Heterocyclic acid substitution at C3 position | nih.gov |
| 3-O-succinyl-α/β-amyrin | Trypanocidal | Tested; SAR suggests polarity influences selectivity | Succinyl ester at C3 position (increased polarity) | scielo.br |
| 3-O-acetyl-α/β-amyrin | Trypanocidal | Tested; SAR suggests polarity influences selectivity | Acetyl ester at C3 position (moderate polarity) | scielo.br |
| 3-O-ftaloyl-α/β-amyrin | Trypanocidal | Tested; SAR suggests polarity influences selectivity | Phthaloyl ester at C3 position (increased polarity) | scielo.br |
Systematic Derivatization for SAR Mapping
Systematic derivatization of the this compound scaffold, or its closely related precursors like alpha-amyrin, is a common strategy to map SAR. This involves synthesizing a series of compounds with targeted structural modifications and evaluating their biological activities.
One approach involved the synthesis of fifteen different derivatives of an alpha- and beta-amyrin mixture. These derivatives were prepared through acylation using anhydrides or acid chlorides, and oxidation reactions. Notably, the 3-O-acyl derivatives, specifically alpha- and beta-amyrin propionate, hexanoate, and octanoate, were identified as the most active compounds in antinociceptive assays using the acetic acid pain model researchgate.net. This systematic study demonstrated that the nature of the acyl chain at the C3 position significantly influences the antinociceptive efficacy.
Another series of derivatives was synthesized from the alpha/beta-amyrin mixture to investigate their trypanocidal activity. Seven derivatives were prepared, including ester derivatives such as 3-O-fumaryl-α/β-amyrin, 3-O-succinyl-α/β-amyrin, 3-O-acetyl-α/β-amyrin, and 3-O-ftaloyl-α/β-amyrin, as well as oxo-derivatives like 3-O-acetyl-11-oxo-α/β-amyrin. The SAR in this context suggested that compounds with greater polarity might exhibit improved selectivity against the protozoan target scielo.br.
In the realm of metabolic diseases, fifteen novel derivatives of alpha-amyrin were synthesized and evaluated for their antihyperglycemic activity. Among these, the p-chlorobenzoic acid derivative and the nicotinic acid derivative showed potent antihyperglycemic effects, indicating that specific aromatic and heterocyclic acid substitutions at the C3 position of alpha-amyrin can confer significant antidiabetic properties nih.gov.
Computational Approaches to SAR Elucidation
Computational methods, including molecular docking and virtual screening, are increasingly employed to complement experimental SAR studies, providing deeper insights into molecular interactions and predicting the activity of novel compounds.
Molecular docking studies have been utilized to identify potential protein targets for triterpenoids, including those related to breast cancer progression. These studies suggest that the hydrophobic skeleton of triterpenoids is generally favorable for stabilizing interactions within binding sites. Crucially, polar substituents, particularly at the C3 or C17 positions, are often necessary for effective binding. For example, in docking studies targeting the SHP2 protein, certain triterpenoids formed hydrogen bonds with specific amino acid residues like Lys366, contributing to their binding affinity (e.g., binding energies ranging from -8.2 to -9.9 kcal/mol) nih.gov. These findings underscore the importance of specific polar functional groups for target engagement.
Advanced Research Applications and Pharmaceutical Science Potential
Development of Novel Pharmaceutical Formulations and Drug Delivery Systems
The pharmaceutical development of alpha-amyrenone is primarily driven by the need to overcome its physicochemical limitations, particularly its low aqueous solubility, which directly impacts its absorption and therapeutic efficacy.
Formulation Strategies to Enhance Bioavailability (e.g., Inclusion Complexes with Cyclodextrins)
A key strategy to improve the bioavailability of poorly soluble compounds like this compound is through the formation of inclusion complexes (ICs) with cyclodextrins (CDs) mdpi.comresearchgate.netresearchgate.netoatext.com. Cyclodextrins are cyclic oligosaccharides characterized by a hydrophobic inner cavity and a hydrophilic outer surface, enabling them to encapsulate hydrophobic guest molecules. This encapsulation process can significantly enhance the solubility, stability, and bioavailability of the encapsulated compound mdpi.comresearchgate.netoatext.com.
Research has explored the complexation of this compound with β-cyclodextrin (β-CD) and γ-cyclodextrin (γ-CD) mdpi.comresearchgate.net. Molecular modeling studies suggest that a 2:1 molar ratio of cyclodextrin (B1172386) to this compound may lead to more stable inclusion complexes compared to a 1:1 ratio mdpi.comresearchgate.net. Physicochemical characterization of these complexes has confirmed that their formation can alter this compound's properties, indicating a promising avenue for pharmaceutical formulation mdpi.com.
Table 1: Cyclodextrin Inclusion Complexes for this compound Bioavailability Enhancement
| Cyclodextrin Type | Molar Ratio (ABAME:CD) | Reported Enhancement | Key Findings | Source |
| β-Cyclodextrin (β-CD) | 1:1, 2:1 (predicted) | Improved solubility, stability, bioavailability | Molecular modeling suggests 2:1 molar ratio is more stable; physicochemical changes observed mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| γ-Cyclodextrin (γ-CD) | 1:1, 2:1 (predicted) | Improved solubility, stability, bioavailability | Molecular modeling suggests 2:1 molar ratio is more stable; physicochemical changes observed mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Design of Delivery Systems for Targeted Research Applications
Beyond cyclodextrin complexation, advanced delivery systems such as nanoparticles are being investigated to improve this compound's therapeutic potential and enable targeted applications nih.govresearchgate.net. These systems offer advantages like controlled release, enhanced stability, and the potential to deliver the compound to specific sites within the body mdpi.comopenaccessjournals.com.
Studies have explored the formulation of this compound into nanoemulsions (NEs) and nanocapsules nih.govresearchgate.net. For instance, chitosan-decorated alpha-amyrin (B196046) nanoemulsions have been developed for intranasal delivery, aiming to enhance neurobehavioral effects by facilitating passage across the blood-brain barrier nih.gov. Similarly, alpha-amyrin-loaded nanocapsules have demonstrated selective cytotoxic effects against leukemia cell lines, suggesting potential for targeted cancer therapy researchgate.net. The application of various nanoparticle types, including polymeric nanoparticles and nanomicelles, has shown success for other compounds, indicating a broad applicability for this compound in achieving targeted delivery and improved biodistribution dovepress.com.
Table 2: Nanoparticle Formulations for this compound Delivery
| Nanoparticle Type | Excipient/Coating | Delivery Route/Application | Observed Benefit | Source |
| Nanoemulsion (NE) | Chitosan-decorated | Intranasal (for neurobehavioral studies) | Improved neurobehavioral parameters in aluminum-induced neurotoxicity nih.gov | nih.gov |
| Nanocapsules | Poly-ε-caprolactone, Eudragit® E100, Kollicoat® | Intestinal delivery, Leukemia cell treatment | Selective cytotoxic effect on Kasumi-1 leukemia cells; cell death by apoptosis researchgate.net | researchgate.net |
Exploration as Biochemical Probes and Chemical Tools in Biological Research
Chemical probes are essential tools in biological research, enabling scientists to investigate the function of specific proteins and pathways by selectively interacting with them frontiersin.orgpromega.co.uk. While this compound is not typically described as a fluorescently labeled probe, its potent enzyme inhibitory activities render it a valuable chemical tool for studying specific biological processes.
This compound has demonstrated significant in vitro inhibitory effects on enzymes critical for carbohydrate and lipid metabolism mdpi.comresearchgate.netresearchgate.netmdpi.com. Notably, it exhibits potent inhibition of α-glucosidase and pancreatic lipase (B570770) mdpi.comresearchgate.netresearchgate.netmdpi.com. These enzyme inhibitory properties make this compound a potential tool for research into metabolic pathways associated with type II diabetes, metabolic syndrome, and obesity mdpi.comresearchgate.netmdpi.com. Additionally, this compound has displayed anti-inflammatory effects, including the inhibition of nitric oxide (NO), Interleukin 6 (IL-6), and cyclo-oxygenase-2 (COX-2) expression in macrophages researchgate.netmdpi.com, suggesting its utility in research focused on understanding inflammatory mechanisms.
Table 3: this compound as a Tool for Studying Enzyme Inhibition
| Enzyme Target | Inhibition Activity | Concentration | Potential as a Research Tool | Source |
| Lipase | IC50 value of 82.99% ± 1.51% | 100 µg/mL | Investigating lipid metabolism, anti-obesity mechanisms mdpi.comresearchgate.netresearchgate.netmdpi.com | mdpi.comresearchgate.netresearchgate.netmdpi.com |
| α-Glucosidase | 96.5% ± 0.52% inhibition | 1.6 µg/mL | Investigating carbohydrate absorption, anti-diabetic mechanisms mdpi.comresearchgate.netresearchgate.netmdpi.com | mdpi.comresearchgate.netresearchgate.netmdpi.com |
| α-Amylase | Inhibitory effects shown | Not specified in provided snippets for α-amylase specifically, but mentioned alongside others. | Investigating carbohydrate absorption mdpi.comresearchgate.netresearchgate.netmdpi.com | mdpi.comresearchgate.netresearchgate.netmdpi.com |
Integration into Combination Therapies and Synergistic Research Studies
The observed biological activities of this compound, particularly its potential role in managing chronic metabolic diseases researchgate.netmdpi.com, suggest its future integration into combination therapies. While direct studies detailing this compound in combination treatments are limited in the provided literature, the broader field of drug development frequently explores synergistic combinations to enhance therapeutic outcomes medrxiv.orgbiochempeg.comharvard.edu.
Research on related triterpenes, such as α/β-amyrin, has indicated synergistic effects when combined with specific agents, providing a precedent for investigating similar strategies with this compound scielo.br. The efficacy of combination therapies often relies on additive or synergistic interactions to overcome drug resistance or achieve heightened therapeutic effects medrxiv.orgbiochempeg.comharvard.edu. Future research could therefore explore this compound's potential to synergize with existing therapeutic agents for metabolic disorders or other conditions where its biological activities are relevant. This would involve identifying suitable combination partners and evaluating their combined effects in preclinical models.
Compound List:
this compound (ABAME)
Beta-Amyrenone
Alpha-Amyrin
Cyclodextrins (CDs)
Alpha-Cyclodextrin (α-CD)
Beta-Cyclodextrin (β-CD)
Gamma-Cyclodextrin (γ-CD)
Acarbose
Benznidazole
Curcumin
Dexamethasone
TNF-α
Meloxicam
Indomethacin
Pterostilbene
Alpha-mangostin
Future Perspectives and Emerging Research Avenues
Elucidation of Unexplored Biological Targets and Mechanisms
While initial studies have demonstrated that alpha-amyrenone exhibits anti-inflammatory, antinociceptive, and enzyme-inhibiting properties, the precise molecular targets and pathways governing these effects remain largely uncharted. mdpi.comnih.gov Current research indicates that a mixture of α,β-amyrenone can inhibit enzymes crucial to metabolic processes, such as lipase (B570770), α-glucosidase, and α-amylase. mdpi.comnih.gov This suggests a potential role in managing metabolic diseases, an area ripe for further investigation. mdpi.comsemanticscholar.org
Future research should prioritize the identification of specific, unexplored biological targets. For example, the anti-inflammatory activity, currently characterized by the inhibition of nitric oxide (NO), Interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2), could be explored in greater depth to determine its effects on upstream signaling cascades like the NF-κB pathway, which has been implicated in the action of its parent compounds, α- and β-amyrin. mdpi.comnih.govekb.eg Furthermore, preliminary studies on related triterpenes have suggested mechanisms involving autophagy and the regulation of proapoptotic proteins, which are compelling but unconfirmed pathways for this compound itself. dilstonphysicgarden.comscielo.br Computational studies have also pointed to novel potential targets, including Dihydrofolate reductase (DHFR) and lysyl-tRNA synthetase, which are relevant in the context of antimalarial drug development and await experimental validation. mmu.ac.uk
Table 1: Known Biological Activities and Potential Unexplored Research Targets for this compound
| Known Biological Activity/Effect | Established Mechanism/Finding | Potential Unexplored Targets & Mechanisms for Future Research |
|---|---|---|
| Anti-inflammatory | Inhibition of NO, IL-6, and COX-2 production. mdpi.comnih.gov | Investigation of upstream signaling pathways (e.g., NF-κB); modulation of specific inflammasomes. |
| Metabolic Regulation | Inhibition of digestive enzymes: α-amylase, α-glucosidase, and lipase. mdpi.comnih.gov | In vivo validation of anti-obesity and anti-diabetic effects; exploration of insulin-sensitizing properties and PPAR-γ agonism. mdpi.comsemanticscholar.org |
| Antimalarial (Predicted) | Computational docking suggests inhibition of Dihydrofolate reductase (DHFR) and lysyl-tRNA synthetase. mmu.ac.uk | In vitro and in vivo validation of antimalarial activity and confirmation of enzymatic inhibition. |
| Antiparasitic | In related triterpenes, induction of autophagy in Trypanosoma cruzi. scielo.br | Confirmation of autophagy-mediated cell death in various parasites; identification of specific protein interactions within the autophagic pathway. |
Development of Scalable and Sustainable Synthetic Methodologies
The current primary source of this compound for research is through the semi-synthesis oxidation of its precursor, α-amyrin. researchgate.net This precursor is typically isolated as part of an isomeric mixture (α,β-amyrin) from the oleoresins of plants like those from the Protium genus. mdpi.com This reliance on natural extraction presents significant challenges for scalability and can be subject to geographical and seasonal variability. The oxidation process itself often employs reagents like pyridinium (B92312) chlorochromate (PCC), which are effective but raise environmental concerns. mdpi.comscielo.br
A critical area for future research is the development of scalable and sustainable methods for producing this compound. Significant progress has been made in the partial synthesis of the amyrin precursors from more abundant and readily accessible triterpenoids, such as oleanolic acid and ursolic acid. researchgate.netmdpi.comnih.gov These multi-step syntheses provide a pathway to obtaining the necessary precursors in larger quantities, representing a major improvement for scalability. researchgate.netnih.gov
Looking forward, the focus should shift towards "green" chemistry and biocatalysis. The development of enzyme-mediated synthesis, potentially using oxidoreductases, could provide a highly specific, efficient, and environmentally benign alternative to traditional chemical oxidants. nih.gov Plant-based or microbial fermentation systems could be engineered to produce α-amyrin or even convert it directly to this compound, minimizing the use of hazardous chemicals and creating a more sustainable supply chain. jchemrev.commdpi.com
Table 2: Comparison of Synthetic Methodologies for this compound
| Methodology | Starting Material | Key Reagents/Process | Advantages | Limitations & Future Research Direction |
|---|---|---|---|---|
| Current Semi-Synthesis | α,β-amyrin mixture from plant oleoresins. mdpi.com | Chemical oxidation (e.g., Pyridinium chlorochromate). mdpi.com | Relatively simple, high-yield (approx. 70%) procedure. mdpi.comresearchgate.net | Relies on variable natural sources; uses hazardous reagents. Needs greener alternatives. |
| Scalable Precursor Synthesis | Oleanolic acid, Ursolic acid. mdpi.comnih.gov | Multi-step chemical conversion. mdpi.com | Uses more abundant starting materials, enabling larger scale. researchgate.net | Still a multi-step chemical process. Can be optimized for yield and efficiency. |
| Future Sustainable Synthesis | Abundant triterpenoids or simple sugars. | Biocatalysis (enzymes), microbial fermentation, or engineered plant systems. nih.govjchemrev.com | Highly sustainable, environmentally friendly, potentially high specificity. | Requires discovery/engineering of suitable enzymes or metabolic pathways; process optimization. |
Advanced Computational Modeling for Predictive Biology
Computational chemistry has already proven to be a valuable tool in this compound research. Molecular modeling has been successfully used to predict interactions with cyclodextrins to enhance solubility and to perform ligand-based virtual screening to identify potential protein targets like the PPAR-γ receptor. mdpi.comnih.gov Furthermore, molecular docking studies have generated hypotheses about its potential as an inhibitor of key parasitic enzymes. mmu.ac.uk
The next frontier in computational research lies in the application of more advanced and predictive methodologies. While docking provides a static snapshot of potential binding, the use of molecular dynamics (MD) simulations can offer profound insights into the dynamic behavior of this compound within a protein's active site, revealing the stability of interactions and allosteric effects over time.
Future research should also leverage machine learning and artificial intelligence. The development of robust Quantitative Structure-Activity Relationship (QSAR) models could accelerate the design of novel this compound derivatives with enhanced potency and selectivity. As more experimental data becomes available, machine learning algorithms could be trained to predict a range of properties, from biological targets to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, thereby streamlining the drug discovery process and prioritizing the most promising candidates for synthesis and testing. mmu.ac.ukresearchgate.net
Table 3: Current and Future Computational Approaches for this compound Research
| Computational Method | Current Application | Future Application & Predictive Goal |
|---|---|---|
| Molecular Docking | Identification of potential binding poses in targets like DHFR and PPAR-γ. mdpi.commmu.ac.uk | High-throughput screening against larger libraries of proteins to uncover novel targets. |
| Ligand-Based Virtual Screening | Identifying potential targets based on structural similarity to known ligands (e.g., ShaEP algorithm). mdpi.comacs.org | Building more complex pharmacophore models to identify structurally diverse compounds with similar activity. |
| Molecular Dynamics (MD) Simulation | Primarily used to study cyclodextrin (B1172386) complex stability. nih.gov | Elucidating detailed binding kinetics, protein conformational changes, and allosteric modulation of identified targets. |
| QSAR & Machine Learning | Not yet extensively applied. | Predicting the biological activity of novel derivatives; developing predictive ADMET models to reduce late-stage failures. mmu.ac.uk |
Expanding Research on Ecological Roles and Environmental Significance
This compound is a secondary metabolite synthesized by a variety of plants, where it likely plays a significant ecological role. It has been identified in the epicuticular wax of species such as Cnidoscolus aconitifolius, which acts as a plant's first line of defense against environmental stressors like UV radiation, drought, and pathogen attack. scielo.org.mxscielo.org.mx Its presence in plant waxes suggests a role in mediating interactions with insects, potentially as a deterrent to herbivory. scielo.org.mxacs.org Additionally, its detection in mangrove sediments serves as a stable biomarker for tracing organic matter derived from terrestrial higher plants in coastal ecosystems. tandfonline.com
Future research should aim to move from simple identification to functional ecological studies. Investigating the specific effects of this compound on a broader range of herbivores and microbial pathogens would clarify its defensive functions. Allelopathy studies could determine if it influences the growth of competing plant species.
Furthermore, the impact of environmental change on the production of this compound is a critical and unexplored area. Studies investigating how factors like increased temperature, CO2 levels, drought, or soil composition affect its synthesis in plants are needed. mjpms.in Such research would provide insight into how climate change might alter plant resilience and the chemical ecology of plant-insect interactions. frontiersin.org
Table 4: Plant Sources and Implied Ecological Significance of this compound
| Plant Source (Genus/Species) | Location in Plant | Implied Ecological Role / Significance | Future Research Direction |
|---|---|---|---|
| Cnidoscolus | Epicuticular Wax. scielo.org.mxscielo.org.mx | Defense against herbivores and pathogens. scielo.org.mx | Quantify deterrent effects on specific insects; investigate antimicrobial spectrum. |
| Protium | Oleoresin. mdpi.com | Wound response; defense. ekb.eg | Study induction of resin flow and amyrenone concentration after wounding. |
| Rosa rugosa | Flowers and Leaves. mdpi.com | Potential role in pollination or defense of floral parts. | Investigate effects on pollinators and florivores. |
| Artemisia annua | Leaves. tandfonline.com | Part of the plant's complex secondary metabolite profile. | Explore its contribution to the overall defensive synergy of the plant's extracts. |
| Various Higher Plants | General Tissues | Biomarker for terrestrial organic matter in sediments. tandfonline.com | Refine its use in paleoecological and environmental monitoring studies. |
Q & A
Q. What criteria define a clinically relevant research question for this compound’s therapeutic potential?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, “Does this compound synergize with cisplatin to reduce hepatotoxicity?” meets novelty and clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
